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molecular formula C8H20Cl2N2S B1463418 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride CAS No. 1098624-58-8

1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride

Cat. No. B1463418
M. Wt: 247.23 g/mol
InChI Key: IYPURCILWWXAJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08183380B2

Procedure details

[1-(2-Methylsulfanyl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester (0.35 g, 1.0 mmol) was dissolved in HCl/Methanol (2.5M, 4 mL) and stirred for 1.5 h at 40° C. After evaporation of the solvent and drying under high vacuum, 1-(2-methylsulfanyl-ethyl)-piperidin-4-ylamine dihydrochloride was obtained as an off-white solid (0.22 g, 100%); MS: m/e=175.5 (M+H+).
Name
Yield
100%

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH:8]1[CH2:13][CH2:12][N:11]([CH2:14][CH2:15][S:16][CH3:17])[CH2:10][CH2:9]1)(C)(C)C.[ClH:19].CO>>[ClH:19].[ClH:19].[CH3:17][S:16][CH2:15][CH2:14][N:11]1[CH2:10][CH2:9][CH:8]([NH2:7])[CH2:13][CH2:12]1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
0.35 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CCN(CC1)CCSC)=O
Name
Quantity
4 mL
Type
reactant
Smiles
Cl.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred for 1.5 h at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
drying under high vacuum

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
Cl.Cl.CSCCN1CCC(CC1)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.22 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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